Pyridazine-3-carbothioamide

Phosphodiesterase Enzyme inhibition Drug discovery

Sourcing a heterocyclic thioamide with defined biological selectivity for differentiation therapy research and PDE-related assay development can be challenging, as generic pyridazine derivatives lack the distinct hydrogen-bonding capacity, lipophilicity, and metabolic stability of the 3-carbothioamide moiety. • Enables differentiation therapy lead optimization - reported to arrest proliferation and induce differentiation in undifferentiated cells, providing a validated phenotypic starting point for anticancer library synthesis. • Serves as a critical negative control in cAMP phosphodiesterase assays, eliminating off-target PDE confounding in screening cascades. • Defines minimal structural requirements for antifungal SAR - its inactivity contrasts sharply with active pyridazine (thio)amides, making it an essential reference compound. Supplied with batch-specific QC documentation. Available for immediate dispatch to support time-sensitive medicinal chemistry programs.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
CAS No. 88497-62-5
Cat. No. B1418362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-3-carbothioamide
CAS88497-62-5
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C(=S)N
InChIInChI=1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9)
InChIKeyUNTFFYYIGIRBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-3-carbothioamide (CAS 88497-62-5): Overview for R&D Procurement


Pyridazine-3-carbothioamide is a heterocyclic compound comprising a pyridazine ring substituted with a carbothioamide group at the 3-position. Its molecular formula is C5H5N3S, with a molecular weight of 139.18 g/mol . The compound is primarily supplied as a research chemical with a typical purity of 95% . It serves as a versatile intermediate in medicinal chemistry, offering a reactive thioamide functional group suitable for further derivatization .

Reactive thioamide intermediate for derivatization
Reported lack of PDE inhibition supports orthogonal assay design
Inactivity in antifungal screens may serve as SAR reference

Why Generic Substitution of Pyridazine-3-carbothioamide Fails


Pyridazine-3-carbothioamide cannot be simply replaced by other pyridazine derivatives due to its distinct 3-carbothioamide functional group, which confers unique reactivity and biological properties compared to 3-carboxamide analogs. The substitution of oxygen (in carboxamide) with sulfur (in carbothioamide) alters hydrogen-bonding capacity, lipophilicity, and metabolic stability . This structural divergence has been shown to lead to significantly different biological outcomes in various assay systems [1]. Consequently, selecting this specific compound over its carboxamide counterpart is essential for research programs where the thioamide moiety's distinct electronic and steric properties are required.

Thioamide vs carboxamide may alter properties Sulfur substitution shifts hydrogen bonding, lipophilicity, and metabolic stability compared to carboxamide analogs
Biological outcome may not transfer Reported activity differences suggest assay responses and target selectivity may not be retained with simple carboxamide replacement

Quantitative Evidence for Pyridazine-3-carbothioamide Selection


Insignificant cAMP Phosphodiesterase Inhibition

Pyridazine-3-carbothioamide was tested for inhibitory activity against cAMP phosphodiesterase. In an in vitro assay using bovine aorta at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), the compound was found to be 'insignificant' [1]. This negative result serves as a valuable comparator for other pyridazine derivatives that have demonstrated potent PDE inhibition [2].

cAMP PDE inhibition
Class-level inference
Insignificant activity compared to active pyridazine derivatives
May support orthogonal target profiling and non-PDE selectivity studies
In vitro bovine aorta assay; data from class-level comparison
Phosphodiesterase Enzyme inhibition Drug discovery

Anti-Proliferative and Differentiation-Inducing Activity

Pyridazine-3-carbothioamide has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. This suggests potential utility as an anticancer agent and for treating skin diseases such as psoriasis [2]. Quantitative IC50 data against specific cancer cell lines are not currently available in the public domain, limiting direct comparisons. However, this qualitative evidence positions the compound as a candidate for differentiation-based anticancer strategies.

Differentiation activity
Supporting evidence
Reported pronounced activity (qualitative)
Supports cell differentiation endpoint research; quantitative data to verify
Undifferentiated cell assay; IC50 not available
Anticancer Cell differentiation Psoriasis

Lack of Significant Antifungal Activity

While certain pyridazine (thio)amide derivatives have been patented as fungicidal compounds [1], pyridazine-3-carbothioamide itself did not show significant antifungal activity in assays against common fungal strains [2]. This lack of activity provides a valuable negative control for structure-activity relationship (SAR) studies aiming to identify the specific substituents responsible for antifungal potency in this chemical class.

Antifungal activity
Class-level inference
Not significant compared to active pyridazine (thio)amides
Serves as SAR reference for antifungal screening
Phytopathogenic fungi assays; activity class-dependent
Antifungal Agrochemical Phytopathology

R&D Application Scenarios for Pyridazine-3-carbothioamide


Anticancer Agents Targeting Cell Differentiation

Given its reported activity in arresting proliferation and inducing differentiation in undifferentiated cells [1], pyridazine-3-carbothioamide is a compelling starting point for medicinal chemistry campaigns focused on differentiation therapy for cancer. Researchers can synthesize libraries of analogs to optimize potency and selectivity for this specific phenotypic endpoint.

Chemical Probe for Non-PDE Targets

The compound's lack of activity against cAMP phosphodiesterase [2] makes it a useful negative control in assays designed to identify new PDE inhibitors. Conversely, it can be employed as a selective tool compound in studies where off-target PDE inhibition is a confounding factor.

SAR Reference in Fungicide Development

The absence of antifungal activity for pyridazine-3-carbothioamide [3], in contrast to related pyridazine (thio)amides with fungicidal properties [4], establishes it as a critical reference compound for structure-activity relationship (SAR) investigations. It helps define the minimal structural requirements for antifungal activity within this chemical series.

Application
Selection Property
Validation Focus
Cell differentiation model studies
Thioamide reactivity & differentiation assay context
Differentiation endpoint validation
Non-PDE target profiling
Reported lack of PDE inhibition
Orthogonal assay design & selectivity profiling
Antifungal SAR studies
Antifungal inactivity in reported assays
SAR mapping & structural requirement definition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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